Lipophilicity (LogP) Increase of ~29% vs. Parent 2-Phenylindole
The target compound exhibits a computed XLogP3 of 4.9, compared to 3.8 for unsubstituted 2-phenylindole, representing a 1.1 log unit increase (ΔLogP = 1.1) [1][2]. This magnitude of lipophilicity enhancement is consistent with the addition of a four-carbon chlorinated alkyl chain and is expected to yield a roughly 12.6-fold higher octanol-water partition coefficient [3].
~12.6× higher partition
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 4.9 |
| Comparator Or Baseline | 2-Phenylindole: XLogP3 = 3.8 |
| Quantified Difference | ΔLogP = +1.1 (approx. 12.6× higher partition coefficient) |
| Conditions | PubChem computed XLogP3 values using the same algorithm version |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and CNS penetration potential, directly influencing the selection of this compound for cell-based assays or in vivo central nervous system studies.
- [1] PubChem CID 2800412, computed property XLogP3 = 4.9. View Source
- [2] PubChem CID 13698, computed property XLogP3 = 3.8. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
